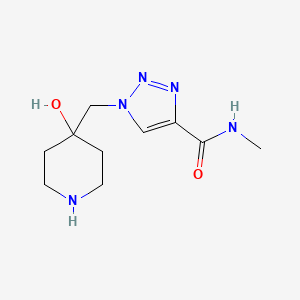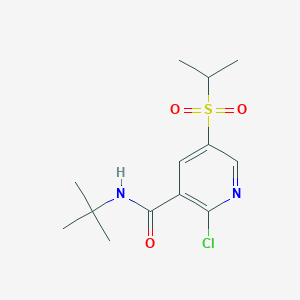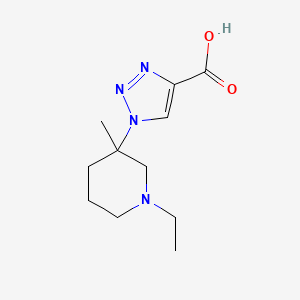
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring, with an ethanone group attached to the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
准备方法
The synthesis of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methylimidazole.
Bromination: The bromination of 1-methylimidazole is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Acylation: The resulting 5-bromo-1-methylimidazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Condensation Reactions: The ethanone group can participate in condensation reactions with various nucleophiles, leading to the formation of imidazole derivatives with extended conjugation.
Common reagents used in these reactions include nucleophiles like amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate the role of imidazole derivatives in enzyme inhibition and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of functional materials, such as dyes and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the bromine atom and ethanone group, resulting in different reactivity and applications.
5-Bromo-1H-imidazole: Lacks the methyl group and ethanone group, leading to different chemical properties and uses.
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC 名称 |
1-(5-bromo-1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |
InChI 键 |
JXHDBNFBIDDYJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC=C(N1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



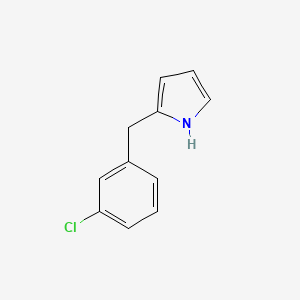


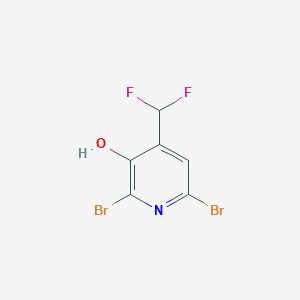
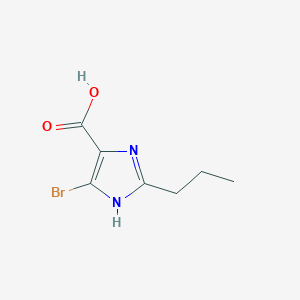
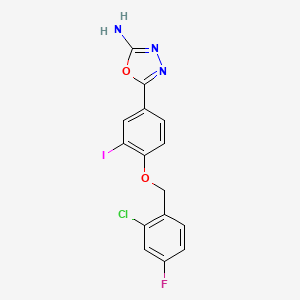
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
